molecular formula C6H11NOS B14877006 6-Methyl-1,4-thiazepan-5-one

6-Methyl-1,4-thiazepan-5-one

Cat. No.: B14877006
M. Wt: 145.23 g/mol
InChI Key: YWNMNINEKGDMSW-UHFFFAOYSA-N
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Description

6-Methyl-1,4-thiazepan-5-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with an appropriate α-haloketone under basic conditions to form the thiazepane ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,4-thiazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methyl-1,4-thiazepan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1,4-thiazepan-5-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfur and nitrogen atoms in the thiazepane ring can interact with metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,4-thiazepan-5-one is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and modify its physicochemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

6-methyl-1,4-thiazepan-5-one

InChI

InChI=1S/C6H11NOS/c1-5-4-9-3-2-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)

InChI Key

YWNMNINEKGDMSW-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCNC1=O

Origin of Product

United States

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